1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine
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Overview
Description
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H17NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine typically involves the reaction of cyclopropan-1-amine with 2-(tetrahydrofuran-2-yl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane and tetrahydrofuran rings provide structural stability and unique reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine: A simpler analog with only a cyclopropane ring and an amine group.
Tetrahydrofuran: A related compound with a tetrahydrofuran ring but lacking the cyclopropane and amine groups.
Cyclopropylamine: Another analog with a cyclopropane ring and an amine group but without the tetrahydrofuran ring.
Uniqueness
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring, an amine group, and a tetrahydrofuran ring. This combination provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[2-(oxolan-2-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(5-6-9)4-3-8-2-1-7-11-8/h8H,1-7,10H2 |
InChI Key |
XFISHWZIBDMWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC2(CC2)N |
Origin of Product |
United States |
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